molecular formula C10H7BrClN5O3 B11558025 4-amino-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11558025
M. Wt: 360.55 g/mol
InChI Key: BLNVGCCVJSCSQI-LZWSPWQCSA-N
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Description

4-amino-N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound known for its potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with an oxadiazole and carbohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the hydroxyl and amino groups can form hydrogen bonds with active site residues, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity The presence of both bromine and chlorine atoms, along with the oxadiazole and carbohydrazide moieties, sets it apart from other similar compounds

Properties

Molecular Formula

C10H7BrClN5O3

Molecular Weight

360.55 g/mol

IUPAC Name

4-amino-N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H7BrClN5O3/c11-6-2-5(12)1-4(8(6)18)3-14-15-10(19)7-9(13)17-20-16-7/h1-3,18H,(H2,13,17)(H,15,19)/b14-3+

InChI Key

BLNVGCCVJSCSQI-LZWSPWQCSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)C2=NON=C2N)O)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)C2=NON=C2N)O)Br)Cl

Origin of Product

United States

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